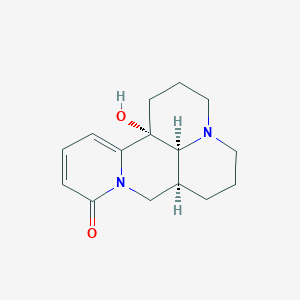

7alpha-Hydroxysophoramine

描述

Structure

3D Structure

属性

分子式 |

C15H20N2O2 |

|---|---|

分子量 |

260.33 g/mol |

IUPAC 名称 |

(1R,9S,17S)-1-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O2/c18-13-6-1-5-12-15(19)7-3-9-16-8-2-4-11(14(15)16)10-17(12)13/h1,5-6,11,14,19H,2-4,7-10H2/t11-,14-,15-/m0/s1 |

InChI 键 |

NQNMKNJFVDSBHZ-CQDKDKBSSA-N |

手性 SMILES |

C1C[C@H]2CN3C(=O)C=CC=C3[C@@]4([C@H]2N(C1)CCC4)O |

规范 SMILES |

C1CC2CN3C(=O)C=CC=C3C4(C2N(C1)CCC4)O |

同义词 |

7alpha-hydroxysophoramine |

产品来源 |

United States |

Chemical Profile of 7alpha Hydroxysophoramine

The distinct chemical identity of 7alpha-Hydroxysophoramine is defined by its specific molecular formula, weight, and structure.

| Property | Value |

| Chemical Formula | C15H20N2O2 |

| Molecular Weight | 260.33 g/mol plantaedb.com |

| CAS Number | 259860-46-3 knapsackfamily.com |

The core structure of this compound is based on the matrine (B1676216) skeleton, a complex tetracyclic system. The defining feature of this compound is the presence of a hydroxyl (-OH) group at the alpha position of the 7th carbon atom.

Occurrence and Isolation

Natural Sources

7alpha-Hydroxysophoramine has been primarily isolated from plants of the Sophora genus, which belongs to the Fabaceae family. researchgate.net The most notable source is Sophora alopecuroides, a perennial shrub found in various regions of Asia. nih.govresearchgate.net This plant has a history of use in traditional Mongolian medicine. researchgate.net The compound is found in the aerial parts of the plant. nih.gov

Extraction and Isolation Methods

The isolation of this compound from its natural sources typically involves standard phytochemical techniques. The general process begins with the extraction of the plant material, often the aerial parts, using a solvent such as methanol. The crude extract is then subjected to a series of chromatographic separations to isolate the individual alkaloids. Techniques like high-speed counter-current chromatography (HSCCC) have been employed for the purification of related alkaloids from Sophora species and could be applicable to this compound. researchgate.net

Biosynthesis

The biosynthesis of quinolizidine (B1214090) alkaloids, including the matrine-type, originates from the amino acid L-lysine. frontiersin.orgmdpi.com Through a series of enzymatic reactions, lysine (B10760008) is converted into cadaverine (B124047), which then cyclizes to form the piperidine (B6355638) ring structure, a key building block. mdpi.com While the complete biosynthetic pathway to 7alpha-Hydroxysophoramine has not been fully elucidated, it is understood to proceed through the formation of the core matrine (B1676216) skeleton. The final step in the formation of this compound is likely a hydroxylation reaction catalyzed by a specific enzyme, which introduces the hydroxyl group at the 7-alpha position of a precursor molecule, likely sophoramine (B192418).

Spectroscopic Data and Characterization

The structural elucidation of 7alpha-Hydroxysophoramine relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure. The structure of this compound, along with related alkaloids, was confirmed through single-crystal X-ray diffraction analysis. nih.govresearchgate.net

| Spectroscopic Technique | Key Findings for this compound |

| ¹H NMR | Provides information on the number and environment of hydrogen atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| Mass Spectrometry | Determines the precise molecular weight and fragmentation pattern. |

Biological and Pharmacological Activities

Elucidation of Proposed Biosynthetic Route within Producer Organisms

The proposed biosynthetic pathway for this compound is largely inferred from studies on related matrine-type alkaloids within Sophora species and other quinolizidine (B1214090) alkaloid-producing plants. nih.govacs.orgoup.com

Precursor Identification and Incorporation Studies

The foundational precursor for all quinolizidine alkaloids, including the matrine skeleton of this compound, is the amino acid L-lysine. nih.govoup.com Tracer studies using isotopically labeled precursors in various lupin and Sophora species have consistently demonstrated that the entire carbon skeleton of these alkaloids is derived from lysine (B10760008). nih.gov

The initial committed step in the pathway is the decarboxylation of L-lysine to form cadaverine (B124047). oup.com This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). Subsequent feeding studies with labeled cadaverine have confirmed its direct incorporation into the quinolizidine ring system. nih.gov Although direct incorporation studies specifically for this compound are not extensively documented, the conservation of the core matrine structure strongly suggests an identical L-lysine and cadaverine origin.

Intermediates and Branching Points in Quinolizidine Alkaloid Biosynthesis

Following the formation of cadaverine, the biosynthetic pathway is thought to proceed through several key intermediates. Cadaverine is oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine. nih.govresearchgate.net This reactive imine is a crucial intermediate and is considered a building block for the construction of the more complex polycyclic QA skeletons. nih.govnih.gov

The proposed biosynthesis of the tetracyclic matrine framework involves the condensation of three molecules of Δ¹-piperideine. nih.gov While the precise enzymatic steps and intermediates in this condensation process are not fully characterized, it is hypothesized to lead to a shared quinolizidine precursor from which various matrine-type alkaloids are derived through subsequent modifications. nih.gov Sophoramine (B192418) itself is a known matrine-type alkaloid and is considered a likely direct precursor to this compound, with the final step being a specific hydroxylation reaction. nih.gov

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of this compound

| Compound | Class | Role in Biosynthesis |

| L-Lysine | Amino Acid | Primary Precursor oup.com |

| Cadaverine | Diamine | First intermediate after decarboxylation of lysine oup.comnih.gov |

| Δ¹-Piperideine | Cyclic Imine | Key building block for the quinolizidine skeleton nih.govresearchgate.net |

| Sophoramine | Matrine-type Alkaloid | Proposed direct precursor to this compound nih.gov |

Characterization of Key Biosynthetic Enzymes

The enzymes responsible for the complete biosynthesis of this compound have not all been isolated and characterized. However, knowledge from related pathways allows for the identification of key enzyme classes likely involved.

Enzyme Isolation and Purification Methodologies

The isolation and purification of enzymes involved in alkaloid biosynthesis are often challenging due to their low abundance and potential instability. General methodologies that have been applied in the study of quinolizidine alkaloid biosynthesis include:

Protein extraction from plant tissues known to actively synthesize the alkaloids, such as young leaves or roots of Sophora species. mdpi.com

Chromatographic techniques , including ion-exchange, size-exclusion, and affinity chromatography, to separate the target enzymes from other cellular proteins.

Enzyme assays using radiolabeled or synthetic substrates to track the enzymatic activity throughout the purification process.

While lysine/ornithine decarboxylase (L/ODC) has been cloned and characterized from Sophora flavescens, the specific enzymes for the later steps, particularly the hydroxylase, remain to be isolated from Sophora alopecuroides, the known source of this compound. oup.com

Mechanistic Studies of Hydroxylase and Other Modifying Enzymes

The final step in the formation of this compound is the stereospecific hydroxylation of the sophoramine skeleton at the C-7alpha position. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.org These enzymes are heme-containing proteins that utilize molecular oxygen and NADPH or NADH as a cofactor to introduce a hydroxyl group onto a substrate.

Transcriptome analyses of Sophora flavescens and Sophora alopecuroides have identified numerous candidate genes encoding CYP enzymes that are co-expressed with other genes in the alkaloid biosynthetic pathway, suggesting their involvement in the modification of the alkaloid scaffold. mdpi.comnih.govnih.gov However, the specific CYP responsible for the 7alpha-hydroxylation of sophoramine has not been functionally characterized. Mechanistic studies on such an enzyme would involve:

Heterologous expression of the candidate CYP gene in a host system like yeast or E. coli. nih.govplos.org

In vitro assays with the recombinant enzyme and the proposed substrate (sophoramine) to confirm its catalytic activity and product formation.

Isotope labeling studies to elucidate the reaction mechanism, such as the source of the oxygen atom in the hydroxyl group.

Metabolic Engineering Approaches for Biosynthetic Pathway Investigation

Metabolic engineering offers powerful tools for both elucidating biosynthetic pathways and potentially enhancing the production of desired compounds. While specific metabolic engineering efforts targeting this compound are not reported, approaches used for other alkaloids in Sophora and related species could be applied. nih.govfrontiersin.orgacs.org

Overexpression of precursor pathway genes: Increasing the expression of genes such as lysine decarboxylase (LDC) could enhance the flux towards the quinolizidine alkaloid backbone, potentially leading to higher yields of downstream products. oup.com

Heterologous expression of the entire pathway: Once all the necessary genes for this compound biosynthesis are identified, they could be expressed in a microbial host like Saccharomyces cerevisiae or Escherichia coli to enable production in a controlled fermentation system. nih.gov This approach, termed heterologous reconstitution, has been successfully used for other complex plant natural products.

Down-regulation of competing pathways: RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing could be used to suppress the expression of enzymes that divert intermediates into competing metabolic pathways, thereby channeling more precursors into the desired alkaloid biosynthesis. nih.gov

Transcriptome and Metabolome Analysis: Integrated analysis of the transcriptome and metabolome of different tissues or under different conditions in Sophora alopecuroides can help identify candidate genes and regulatory factors involved in the biosynthesis of this compound and other alkaloids. mdpi.comnih.govresearcher.liferesearchgate.netdntb.gov.ua

Gene Expression Modulation in Producer Plants for Pathway Elucidation

Understanding the biosynthetic pathway of this compound relies heavily on identifying the genes that code for the necessary enzymes. A powerful strategy for this is to analyze gene expression patterns within the producer plants, primarily species like Sophora flavescens. nih.govjst.go.jp This approach, often utilizing transcriptome analysis (RNA-Seq), is based on the principle that genes involved in a specific metabolic pathway are often co-regulated and show coordinated expression levels in tissues where the target compounds are synthesized or accumulate. mdpi.comnih.gov

Through this methodology, numerous candidate genes have been proposed. These include not only the core biosynthetic enzymes but also regulatory proteins like transcription factors (TFs), which control the expression of pathway genes. mdpi.com In S. flavescens, several TF families, including bHLH and WRKY, have been identified as potential regulators of alkaloid biosynthesis. mdpi.comnih.govfrontiersin.org Correlation analysis between transcript levels and metabolite contents has successfully pinpointed key enzyme genes. For example, the expression levels of specific transcripts annotated as aminotransferases (PMT) and amine oxidases (AO) show a high positive correlation with alkaloid content, making them prime candidates for functional characterization. nih.gov

Table 1: Candidate Transcription Factors (TFs) and Genes in S. flavescens Alkaloid Biosynthesis This interactive table summarizes key genes and transcription factors identified through transcriptomic studies as being potentially involved in quinolizidine alkaloid biosynthesis in Sophora flavescens.

| Gene/TF Name | Gene Family/Enzyme Class | Implicated Role | Tissue of High Expression/Correlation | Reference |

| SfbHLH109 | bHLH Transcription Factor | Regulation of alkaloid biosynthesis | Correlated with alkaloid accumulation | mdpi.com |

| SfbHLH162 | bHLH Transcription Factor | Regulation of alkaloid biosynthesis | Correlated with alkaloid accumulation | mdpi.com |

| Putative L/ODC | Lysine/Ornithine Decarboxylase | First committed step (lysine to cadaverine) | Leaves, Stems | nih.govjst.go.jp |

| LYSA1, LYSA2 | Unknown (Lysine-related) | Alkaloid biosynthesis | High positive correlation with alkaloids | nih.gov |

| AO2, AO6 | Amine Oxidase | Oxidation steps in the pathway | High positive correlation with alkaloids | nih.gov |

| PMT1, PMT17 | Aminotransferase | Nitrogen transfer steps | High positive correlation with alkaloids | nih.gov |

Heterologous Expression Systems for Enzyme Characterization

While gene expression analysis provides a list of strong candidates, it does not definitively prove a gene's function. To confirm the precise catalytic activity of a candidate enzyme, scientists use heterologous expression systems. nih.gov This technique involves taking a specific gene from the producer plant (e.g., Sophora flavescens) and inserting it into a well-understood host organism, such as the bacterium Escherichia coli or baker's yeast (Saccharomyces cerevisiae). nih.govrsc.org This host then produces the plant enzyme, which can be isolated and studied in a clean, controlled system, free from the complex metabolic background of the plant cell.

The hydroxylation of sophoramine at the 7-alpha position to form this compound is chemically a monooxygenation reaction, a transformation frequently catalyzed by cytochrome P450 (CYP) enzymes in plants. wikipedia.orgnih.gov Therefore, a likely candidate gene for this specific step would be a CYP. Once such a candidate is identified via transcriptomics, it can be expressed heterologously. The workflow involves cloning the gene's cDNA into an expression vector, transforming the vector into the host organism, and inducing the host to produce the enzyme.

Once the enzyme is produced, its function is tested through in vitro assays. For the enzyme responsible for creating this compound, this would involve supplying the purified, heterologously expressed enzyme with its predicted substrate, sophoramine, along with necessary co-factors (like NADPH for CYPs) and observing the formation of the product, this compound. nih.gov This confirms the enzyme's function and allows for detailed biochemical characterization, including the determination of enzyme kinetics, such as the Michaelis constant (K_M) and turnover rate (k_cat), which describe the enzyme's affinity for its substrate and its catalytic efficiency. nih.gov This approach has been successfully used to characterize other enzymes in the QA pathway, such as lysine decarboxylase from S. flavescens and a copper amine oxidase from Lupinus angustifolius, validating its power in pathway elucidation. oup.comnih.gov

Table 2: General Workflow for Heterologous Expression and Characterization of a Candidate QA Biosynthetic Enzyme This interactive table outlines the typical steps involved in verifying the function of a candidate gene from the this compound pathway using a heterologous host system.

| Step | Description | Purpose | Example Host/System |

| 1. Candidate Gene Selection | A gene (e.g., a candidate CYP450) is selected based on co-expression with known pathway genes in Sophora. | To identify a putative enzyme for a specific biosynthetic step. | Transcriptome data from S. flavescens. |

| 2. cDNA Cloning | The coding sequence (cDNA) of the candidate gene is isolated and inserted into a specialized plasmid called an expression vector. | To prepare the gene for introduction into a host organism. | pET vector system for E. coli or pYES vector for yeast. |

| 3. Host Transformation | The expression vector containing the plant gene is introduced into the host organism. | To create a recombinant organism capable of producing the plant enzyme. | E. coli (BL21 strain) or Saccharomyces cerevisiae. |

| 4. Protein Expression & Purification | The host culture is grown and induced (e.g., with IPTG for E. coli) to produce large quantities of the target enzyme, which is then purified. | To obtain a pure sample of the enzyme for biochemical analysis. | Nickel-NTA affinity chromatography (if His-tagged). |

| 5. In Vitro Enzyme Assay | The purified enzyme is mixed with the suspected substrate (e.g., sophoramine) and necessary co-factors. | To test the catalytic activity and confirm the enzyme's function. | Reaction buffer containing sophoramine, NADPH, and the purified enzyme. |

| 6. Product Analysis | The reaction mixture is analyzed using techniques like HPLC or LC-MS to detect the formation of the expected product. | To verify that the enzyme converts the substrate to the correct product (e.g., this compound). | Comparison of retention time and mass spectrum with an authentic standard. |

| 7. Kinetic Characterization | Enzyme assays are repeated with varying substrate concentrations to determine kinetic parameters (K_M, V_max). | To quantify the enzyme's efficiency and affinity for its substrate. | Michaelis-Menten plot analysis. |

Cellular Target Identification and Validation Methodologies

Identifying the direct molecular targets of a compound is fundamental to understanding its mechanism of action. Methodologies for target identification range from affinity-based techniques to functional assays.

Protein-ligand interaction studies are crucial for pinpointing the specific proteins a compound binds to within a cell. For alkaloids related to this compound, a significant target has been identified.

Research using a method called Drug Affinity Responsive Target Stability (DARTS) has identified Heat Shock Protein 90 (Hsp90) as a direct binding partner for the related alkaloid, matrine. researchgate.netnih.govfrontiersin.org The binding of matrine to Hsp90 was shown to enhance the protein's chaperone activity. nih.govfrontiersin.org This interaction is significant because Hsp90 is a molecular chaperone responsible for the folding and stability of numerous "client" proteins, many of which are critical signaling kinases involved in cell proliferation and survival. researchgate.net The activation of extracellular Hsp90 by matrine has been linked to enhanced axonal growth and functional recovery in models of spinal cord injury. nih.govfrontiersin.org Although direct binding studies have not been performed on this compound, the shared alkaloid scaffold suggests Hsp90 as a plausible, albeit unconfirmed, therapeutic target.

Receptor binding assays are used to determine the affinity of a compound for specific cellular receptors, often on the cell surface. Studies on the broader class of quinolizidine alkaloids have demonstrated interactions with key neurotransmitter receptors.

Several quinolizidine alkaloids have been analyzed for their affinity to nicotinic and muscarinic acetylcholine (B1216132) receptors (AChRs). researchgate.netacs.org For instance, anagyrine, an alkaloid found in Lupinus and Sophora species, binds to both muscarinic and nicotinic AChRs, with IC50 values of 132 µM and 2,096 µM, respectively, in radioligand binding assays. caymanchem.com Other related indolequinolizidine alkaloids have shown affinity for µ-, δ-, and κ-opioid receptors. ub.edu These findings suggest that quinolizidine alkaloids, likely including this compound, may modulate neuronal signaling pathways by directly interacting with these receptors, although specific binding assays for this compound are required for confirmation.

Protein-Ligand Interaction Studies (e.g., Hsp90 for related alkaloids)

Elucidation of Intracellular Signaling Pathway Modulation

Beyond direct target binding, understanding how a compound affects the complex network of intracellular signaling is key. Research on related Sophora alkaloids has revealed significant modulation of major signal transduction cascades that regulate inflammation, cell survival, and proliferation.

Many Sophora alkaloids have been shown to exert potent effects on central signaling pathways, particularly those related to inflammation and cancer.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. Numerous studies have shown that alkaloids from Sophora flavescens, including matrine, oxymatrine, and sophocarpine, can inhibit the NF-κB signaling pathway. nih.govpatsnap.comfrontiersin.orgspandidos-publications.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govpatsnap.comfrontiersin.org The mechanism often involves preventing the degradation of the inhibitor of κB (IκB-α), which keeps NF-κB sequestered in the cytoplasm. frontiersin.org

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Matrine, sophocarpine, and oxymatrine have been extensively reported to suppress the PI3K/Akt/mTOR signaling pathway. frontiersin.orgnih.govresearchgate.netnih.gov This inhibition can induce apoptosis (programmed cell death) and autophagy (a cellular degradation process) in various cancer cell lines. nih.gov The widespread impact of Sophora alkaloids on this pathway highlights it as a major axis for their therapeutic effects. sci-hub.se

The table below summarizes the modulatory effects of various Sophora alkaloids on these key signaling pathways.

| Alkaloid | NF-κB Pathway Modulation | PI3K/Akt Pathway Modulation | Other Key Pathways Modulated |

|---|---|---|---|

| Matrine | Inhibition patsnap.comresearchgate.netsci-hub.se | Inhibition nih.govresearchgate.netnih.govsci-hub.se | MAPK/ERK, JAK/STAT, Wnt/β-catenin researchgate.netsci-hub.se |

| Oxymatrine | Inhibition patsnap.com | Inhibition nih.govsci-hub.se | TGF-β/Smad sci-hub.se |

| Sophoridine (B192422) | Inhibition frontiersin.orgresearchgate.net | - | MAPK/ERK, JNK frontiersin.orgresearchgate.net |

| Sophocarpine | Inhibition frontiersin.org | Inhibition frontiersin.org | MAPK, AMPK frontiersin.org |

To gain a global view of cellular responses, researchers use proteomic and gene expression profiling. While no such data exists for this compound, studies on oxymatrine provide valuable insights into the types of cellular changes these alkaloids can induce.

Proteomic analyses have been employed to identify large-scale changes in protein expression following treatment with oxymatrine. In a study on murine lung fibroblasts, oxymatrine treatment resulted in the downregulation of several proteins, including some related to the cytoskeleton, such as Heat Shock Protein 27 (HSP27). academicjournals.org This change was associated with reduced fibroblast motility. academicjournals.org Another proteomic study in a mouse model of hepatic fibrosis found that oxymatrine treatment altered the expression of hundreds of proteins. nih.gov Bioinformatic analysis revealed these proteins were primarily involved in the peroxisome proliferator-activated receptors (PPAR) signaling pathway and the transient receptor potential (TRP) signaling pathway. nih.gov

A separate proteomic investigation in rats with non-alcoholic steatosis treated with oxymatrine identified significant changes in proteins involved in lipid metabolism. patrinum.chpatrinum.ch

The table below highlights some of the key proteins found to be differentially expressed in response to oxymatrine treatment in various studies.

| Protein | Change in Expression | Biological Context | Reference |

|---|---|---|---|

| HSP27 | Downregulated | Lung Fibroblasts / Cytoskeleton | academicjournals.org |

| Cyp2c37 | Upregulated | Hepatic Fibrosis / TRP Signaling | nih.gov |

| SCP-2 | Downregulated | Hepatic Fibrosis / PPAR Pathway | nih.gov |

| L-FABP | Downregulated | Hepatic Steatosis / Lipid Metabolism | patrinum.ch |

| FASN | Downregulated | Hepatic Steatosis / Lipid Metabolism | patrinum.ch |

| SCD1 | Downregulated | Hepatic Steatosis / Lipid Metabolism | patrinum.ch |

These results indicate that Sophora alkaloids can profoundly remodel the cellular proteome, particularly affecting metabolism, cell structure, and stress-response pathways. Similar large-scale analyses are needed for this compound to understand its specific cellular fingerprint.

Effects on Signal Transduction Cascades (e.g., PI3K/Akt pathway, NF-κB pathway for related compounds)

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies explore how a compound's chemical structure relates to its biological activity. By synthesizing and testing various derivatives, researchers can identify key functional groups responsible for a compound's effects. Such studies on sophoridine, which is structurally very similar to this compound, provide clues about the importance of specific structural features. nih.govwilliams.edu

SAR studies on sophoridine derivatives have shown that modifications at various positions on the quinolizidine skeleton can dramatically alter biological activity. frontiersin.orgresearchgate.net For example, modifications to the C-14 carbonyl group (a ketone) on the sophoridine scaffold have been a major focus for creating derivatives with enhanced anti-cancer or insecticidal properties. frontiersin.orgmdpi.com Introducing an oxime ester group at this position was found to significantly boost larvicidal activity against Aedes albopictus. mdpi.com

Correlation of Structural Features with Biological Activities

The biological activities of matrine-type alkaloids, including this compound, are intrinsically linked to their complex tetracyclic quinolizidine structures. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to this scaffold influence pharmacological effects. collaborativedrug.comnih.govfrontiersin.org The introduction of a hydroxyl group at the C-7 position in the alpha orientation is a key structural feature of this compound that distinguishes it from related alkaloids like sophoramine and matrine. nih.gov

The presence and stereochemistry of substituents on the tetracyclic core significantly impact the bioactivity of these compounds. nih.gov For instance, research on various matrine derivatives has shown that modifications at positions C-13 and C-14, such as hydroxylation, can enhance antitumor and anti-fibrotic activities. tandfonline.com Similarly, the degree of unsaturation in the δ-lactam ring has been correlated with the strength of antinematicidal activity in sophoramine and sophocarpine. mdpi.comproquest.com

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govmdpi.comlilab-ecust.cn This approach can be particularly valuable for natural products like this compound, where the precise molecular targets may not be fully elucidated. By generating a pharmacophore model, researchers can screen large compound databases to find molecules with similar interaction features, potentially leading to the discovery of new therapeutic agents. nih.govmdpi.com

While specific pharmacophore models for this compound are not detailed in the provided search results, the methodology has been applied to the broader class of matrine-type alkaloids. rsc.orgacs.org These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are all present in the structure of this compound. nih.gov The development of a pharmacophore model for this compound would involve identifying the key structural motifs responsible for its biological activity and using this information to predict its interactions with various protein targets. nih.govnih.govarxiv.org

The process often begins with a set of known active molecules to derive a common feature hypothesis. mdpi.com For this compound, this could involve comparing its structure and activity with other matrine-type alkaloids to pinpoint the critical contributions of the 7-alpha-hydroxyl group to target binding. The resulting pharmacophore model could then be used in virtual screening campaigns to identify potential protein targets, offering insights into its mechanisms of action. lilab-ecust.cnacs.org

Computational Chemistry and Molecular Modeling

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its protein target at the atomic level. frontiersin.orgnih.govup.ac.za These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex, which are crucial for understanding the mechanism of action. mdpi.comuokerbala.edu.iqmdpi.com

While specific docking studies for this compound were not found, extensive research has been conducted on the parent compound, matrine. researchgate.netpublish.csiro.au These studies have used molecular docking to investigate matrine's interactions with various targets, including those related to viral infections and inflammation. researchgate.net For example, molecular docking has been employed to explore how matrine binds to proteins like ACE2, Mpro, and RdRp, which are relevant to SARS-CoV-2. researchgate.net The insights from these studies, such as the identification of key hydrogen bonds and hydrophobic interactions, can provide a framework for investigating this compound. plos.org

MD simulations complement molecular docking by providing a dynamic view of the ligand-target complex over time, assessing its stability and conformational changes. frontiersin.orgnih.gov The stability of a docked complex is often evaluated by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) throughout the simulation. nih.govuokerbala.edu.iq For this compound, MD simulations could be used to understand how the 7-alpha-hydroxyl group contributes to the stability of the binding pose within a target's active site.

| Parameter | Description | Relevance to this compound Studies |

|---|---|---|

| Glide GScore/Docking Score (kcal/mol) | An empirical scoring function that estimates the binding affinity of a ligand to a receptor. More negative values indicate stronger binding. | Predicting the binding affinity of this compound to various protein targets. frontiersin.org |

| Hydrogen Bond Interactions | Formation of hydrogen bonds between the ligand and amino acid residues in the binding pocket, crucial for binding specificity and affinity. | The 7-alpha-hydroxyl and lactam carbonyl groups of this compound are potential sites for hydrogen bonding. plos.org |

| Hydrophobic Interactions | Non-polar interactions between the ligand and hydrophobic residues in the target's active site, contributing to binding stability. | The tetracyclic core of this compound can engage in significant hydrophobic interactions. plos.org |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein-ligand complexes over time during an MD simulation, indicating stability. | Assessing the stability of the this compound-protein complex throughout the simulation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues during an MD simulation, highlighting flexible regions of the protein upon ligand binding. | Identifying key residues in the target protein that interact with this compound. uokerbala.edu.iq |

Quantum Chemical Calculations for Electronic Properties Relevant to Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules, which are fundamental to their reactivity. aspbs.commdpi.com These methods can provide valuable information on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density. chemrxiv.org

For matrine-type alkaloids, DFT calculations have been used to study their molecular and electronic structures. Such studies help in understanding the conformational preferences and the electronic nature of these complex molecules. The HOMO and LUMO energies are particularly important as they relate to a molecule's ability to donate or accept electrons, respectively, which is a key aspect of its chemical reactivity. mdpi.comscielo.org.mx The HOMO-LUMO gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net

While specific quantum chemical calculations for this compound are not detailed in the search results, the principles can be readily applied. By calculating the electronic properties of this compound, researchers can gain insights into how the 7-alpha-hydroxyl group influences the electron distribution across the molecule. This, in turn, can help in predicting its reactive sites and understanding its mechanism of action at a sub-atomic level. Quantum chemical calculations have also been used to corroborate structural elucidations of new matrine-type alkaloids. nih.govrsdjournal.org

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital; related to the molecule's ability to donate electrons. | Indicates the propensity of this compound to act as an electron donor in chemical reactions. chemrxiv.orgscielo.org.mx |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the lowest-energy orbital that can accept electrons. | Indicates the propensity of this compound to act as an electron acceptor. chemrxiv.orgscielo.org.mx |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. | A larger gap for this compound would suggest higher stability and lower reactivity. mdpi.comresearchgate.net |

| Electron Density Distribution | The spatial distribution of electrons in a molecule, often visualized with electrostatic potential maps. | Reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting sites of interaction. |

Functions in Producer Plants

The production of this compound and other related alkaloids in Sophora alopecuroides is integral to its survival and adaptation strategies. These compounds are not involved in the primary metabolic processes of growth and development but are crucial for the plant's defense and its ability to thrive in challenging environmental conditions. nih.govnih.gov

Quinolizidine alkaloids, the class of compounds to which this compound belongs, are well-documented for their role in plant defense. nih.govnih.gov They exhibit a broad range of biological activities that deter herbivores and inhibit the growth of pathogenic microorganisms. nih.govwikipedia.orgfrontiersin.org

Defense Against Pathogens: The alkaloids present in S. alopecuroides also provide a chemical shield against a variety of pathogens. Matrine has been shown to have broad-spectrum antibacterial and antifungal effects. frontiersin.orgresearchgate.net For instance, it can inhibit the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans. frontiersin.org This antimicrobial activity is crucial for protecting the plant from diseases that could otherwise compromise its health and survival. Again, while specific data for this compound is scarce, its presence in the plant's chemical arsenal (B13267) likely contributes to this defensive capability.

Allelopathic Effects: Sophora alopecuroides is known for its strong phytotoxic activity, which is largely attributed to its alkaloid content. nih.gov This allelopathic potential allows the plant to inhibit the germination and growth of neighboring plants, thereby reducing competition for resources. nih.govmdpi.com A study on the main alkaloids from S. alopecuroides demonstrated significant inhibitory effects on the root and shoot growth of various plant species. nih.govresearchgate.net Although this compound was not tested individually, a mixture of alkaloids from the plant showed potent phytotoxic effects. nih.gov This suggests that this compound, as a component of this mixture, plays a role in the plant's competitive interactions within its ecosystem.

Table 1: Phytotoxic Effect of Alkaloid Mixture from Sophora alopecuroides on Root Growth of Various Plant Species

| Target Species | Concentration (µg/mL) | Root Growth Inhibition (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 59.82 |

| Amaranthus retroflexus | 2500 | 88.14 |

| Medicago sativa | 100 | 28.93 |

| Lolium perenne | 100 | 25.13 |

| Setaria viridis | 100 | 33.72 |

Data sourced from a study on the phytotoxic activity of alkaloids in Sophora alopecuroides. The mixture contained the main alkaloids from the plant. nih.gov

The production of alkaloids in Sophora alopecuroides is also linked to its ability to adapt to and withstand various environmental stresses. The plant is known for its tolerance to drought and high salinity, conditions that are common in its native habitat. nih.govasm.org

Studies have indicated that environmental stressors can influence the alkaloid content in S. alopecuroides. frontiersin.org For instance, the accumulation of these compounds can be a response to abiotic stresses, helping the plant to cope with adverse conditions. The alkaloids may play a role in mitigating oxidative damage induced by stress. bohrium.com A mixture of alkaloids from S. alopecuroides was found to significantly increase the malondialdehyde (MDA) content and peroxidase (POD) activity in seedlings of other plants, indicating an induction of oxidative stress which can be a defense mechanism. nih.gov Conversely, within the producer plant, these compounds may be part of a complex stress response system that helps maintain cellular homeostasis.

Sophora alopecuroides has been identified as a salt-tolerant species, and its ability to withstand high salt concentrations is likely linked to the physiological roles of its constituent alkaloids. nih.gov While the specific mechanisms by which this compound contributes to stress tolerance are yet to be elucidated, its presence as a secondary metabolite in a stress-adapted plant points to its involvement in these adaptive processes.

Role in Plant Defense Mechanisms Against Herbivory and Pathogens

Interactions with Surrounding Biota (e.g., soil microorganisms, plant symbionts)

The chemical compounds produced by plants can have significant effects on the surrounding soil microbiome, influencing the composition and activity of microorganisms. In turn, these microorganisms can affect the plant's growth and the production of its secondary metabolites. nih.govdntb.gov.ua

The rhizosphere of Sophora alopecuroides, the soil region directly influenced by its roots, harbors a diverse community of bacteria and fungi. nih.govdntb.gov.ua Research has shown that the fungal community in the rhizosphere can have a significant negative effect on the total alkaloid content of the plant. nih.govresearchgate.net This suggests a complex interaction where soil fungi may either degrade the alkaloids or influence the plant's metabolic pathways to reduce their production.

Furthermore, S. alopecuroides hosts endophytic fungi, which live within the plant's tissues without causing disease. bohrium.comnih.govasm.orgnih.gov These endophytes can play a crucial role in the accumulation of the plant's bioactive compounds. bohrium.comnih.govasm.orgnih.gov Studies have found that certain endophytic fungi, such as Alternaria, are positively correlated with the content of some quinolizidine alkaloids in S. alopecuroides. bohrium.comnih.gov This symbiotic relationship may involve the endophytes producing the alkaloids themselves or stimulating the plant to produce them. The presence of this compound in the plant suggests it is part of this intricate network of interactions between the plant and its microbial symbionts.

**Table 2: Correlation of Endophytic Fungi with Alkaloid Content in *Sophora alopecuroides***

| Endophytic Fungi Genus | Correlated Alkaloid | Correlation Type |

|---|---|---|

| Alternaria | Oxymatrine | Positive |

| Alternaria | Oxysophocarpine | Positive |

| Alternaria | Total Quinolizidine Alkaloids | Positive |

Data from a study on the correlation between endophytic fungi and bioactive compounds in Sophora alopecuroides. bohrium.comnih.gov

Advanced Analytical Methodologies for Research on 7alpha Hydroxysophoramine

High-Resolution Chromatographic and Spectrometric Techniques

High-resolution chromatography coupled with mass spectrometry forms the cornerstone of modern analytical chemistry, providing unparalleled sensitivity and selectivity for analyzing complex mixtures.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a critical tool in metabolomics for the comprehensive analysis of small molecules from biological systems. measurlabs.comthermofisher.com This technique offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are crucial for profiling complex samples like plant extracts or biofluids. measurlabs.comresearchgate.net In the context of 7alpha-Hydroxysophoramine research, UPLC-MS is employed for targeted and untargeted metabolomics to identify and quantify the alkaloid and its related metabolites in its natural source, Sophora alopecuroides, or in biological samples from preclinical studies. nih.gov

The workflow typically involves sample extraction, followed by separation on a sub-2-µm particle column, which provides the high efficiency of UPLC. researchgate.net The separated analytes are then introduced into a mass spectrometer, often a high-resolution instrument like a time-of-flight (ToF) or Orbitrap analyzer, which can provide accurate mass measurements essential for formula determination and compound identification. thermofisher.comyoutube.com Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion, further confirming the identity of this compound and differentiating it from its isomers. nih.gov Quantitative analysis is achieved with high precision and accuracy using methods like multiple reaction monitoring (MRM) with isotopically labeled internal standards. nih.govmdpi.com

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Column | The stationary phase where separation occurs. Reversed-phase columns are common. | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm particle size) |

| Mobile Phase | Solvents that carry the sample through the column. A gradient is often used. | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.3 - 0.5 mL/min |

| Column Temperature | Maintained to ensure reproducible retention times. | 40 °C youtube.com |

| Ionization Mode | Method for generating ions. Electrospray ionization (ESI) is common for alkaloids. | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Time-of-Flight (ToF), Orbitrap, or Triple Quadrupole (QqQ) lcms.cz |

| Detection Mode | Method for detecting and quantifying ions. | Full Scan (for profiling), MS/MS (for structural confirmation), MRM (for quantification) lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net While many alkaloids, including this compound, are not inherently volatile, GC-MS can be used for their analysis following a chemical derivatization step to increase their volatility and thermal stability. This technique is particularly useful for creating metabolic profiles and identifying a range of compounds within a plant extract. researchgate.netnih.gov

Research on Sophora species has successfully utilized GC-MS to identify various quinolizidine (B1214090) alkaloids. researchgate.netrjpharmacognosy.ir For instance, studies on Sophora alopecuroides have identified related alkaloids such as sophoridine (B192422), sophocarpine, and sophoramine (B192418) by comparing their mass spectra with established libraries. researchgate.net The typical GC-MS analysis involves injecting the derivatized sample into a heated port, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column separates the compounds based on their boiling points and interactions with the stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented into a predictable pattern, and detected. nih.govrjpharmacognosy.ir

| Compound | Plant Source | Key Research Finding |

|---|---|---|

| Sophoridine | Sophora alopecuroides | Identified as a major alkaloid component in extracts. researchgate.netrjpharmacognosy.ir |

| Sophocarpine | Sophora alopecuroides | Detected and quantified as part of the plant's alkaloid profile. researchgate.netrjpharmacognosy.ir |

| Sophoramine | Sophora alopecuroides | Confirmed as a constituent through GC-MS spectral comparison. researchgate.netrjpharmacognosy.ir |

| Matrine (B1676216) | Sophora alopecuroides | Identified as a primary alkaloid in the seeds. rjpharmacognosy.ir |

| Cytisine | Sophora alopecuroides | Found to be a major component of the alkaloid extract from seeds. rjpharmacognosy.ir |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomics

Advanced NMR Techniques for Complex Mixture Analysis and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products and for analyzing their conformation in solution. nih.govnih.gov The structure of this compound was originally confirmed through a combination of spectroscopic methods, including NMR, and ultimately verified by single-crystal X-ray diffraction analysis. researchgate.net

For analyzing complex mixtures, which are common in natural product research, advanced NMR techniques are essential to overcome signal overlap. nih.govrsc.orgmanchester.ac.uk Two-dimensional (2D) NMR experiments are particularly powerful.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin couplings, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), providing a map of C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, providing vital information for determining the relative stereochemistry and 3D conformation of the molecule in solution. nih.gov

These methods, when applied to an extract containing this compound, can identify the compound within the mixture and provide detailed insights into its conformational preferences, which are often linked to its biological activity. nih.gov

| NMR Experiment | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the number and chemical environment of protons. | Initial fingerprint of the molecule; signal integration for relative quantification. nih.gov |

| ¹³C NMR | Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Confirms the carbon backbone of the quinolizidine structure. |

| COSY | Reveals ¹H-¹H scalar coupling networks. | Establishes proton connectivity within each ring of the alkaloid structure. |

| HSQC | Correlates each proton with its directly attached carbon. | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects different spin systems to assemble the complete molecular structure. |

| NOESY/ROESY | Identifies through-space correlations between protons. | Determines the 3D conformation and relative stereochemistry, such as the orientation of the 7-alpha hydroxyl group. nih.gov |

Imaging Mass Spectrometry for Spatial Distribution in Tissues

Imaging Mass Spectrometry (IMS) is a label-free technique that visualizes the spatial distribution of a wide range of molecules, from small metabolites to proteins, directly in tissue sections. uochb.czillinois.edunih.gov This technology provides invaluable information on the localization of secondary metabolites within a plant, which can offer clues about their biosynthesis, transport, and ecological function. mdpi.comjst.go.jp Techniques such as Desorption Electrospray Ionization (DESI-MSI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) are well-suited for mapping alkaloids in plant tissues. researchgate.netfrontiersin.orgfrontiersin.org

While no study has specifically reported on the imaging of this compound, extensive research has demonstrated the successful mapping of other alkaloids in various plant species. researchgate.netacs.org For example, DESI-MSI has been used to visualize the spatiotemporal distribution of numerous alkaloids in the roots, stems, and leaves of Gelsemium elegans at different growth stages. researchgate.netfrontiersin.org A typical MALDI-IMS experiment on a plant source of this compound would involve:

Harvesting and cryo-sectioning the plant tissue (e.g., root, stem, or leaf of Sophora alopecuroides).

Mounting the thin tissue section onto a conductive slide.

Coating the tissue with a chemical matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) that absorbs laser energy. htximaging.com

Rastering a focused laser across the tissue, desorbing and ionizing molecules at each spot.

Acquiring a full mass spectrum for every pixel, creating a large dataset.

Reconstructing an image showing the intensity and location of the ion corresponding to this compound ([M+H]⁺). uochb.cz

This approach would reveal whether the compound is localized in specific tissue regions, such as the vascular bundles, epidermis, or root nodules. researchgate.net

| Parameter | Description | Typical Setting/Value |

|---|---|---|

| Tissue Preparation | Method for preparing tissue for analysis. | Cryosectioning (10-20 µm thickness) htximaging.com |

| Matrix | Energy-absorbing compound applied to the tissue. | 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) |

| Matrix Application | Method for coating the tissue with matrix. | Automated sprayer or sublimation frontiersin.org |

| Laser Type | Laser used for desorption/ionization. | Nd:YAG (355 nm) or Nitrogen (337 nm) htximaging.com |

| Spatial Resolution | The distance between sampled pixels, defining image detail. | 20 - 100 µm htximaging.com |

| Ionization Mode | Polarity of ions being detected. | Positive reflectron mode for alkaloids htximaging.com |

| Mass Range | The range of mass-to-charge ratios scanned. | m/z 100 - 1200 frontiersin.org |

Microfluidics and Miniaturized Analytical Platforms for High-Throughput Screening

Microfluidics involves the manipulation of small fluid volumes (nanoliters to picoliters) in channels with micrometer dimensions. d-nb.info This technology enables high-throughput screening (HTS), a key process in drug discovery and biotechnology, by offering massive parallelization, reduced reagent consumption, and faster analysis times. nih.govrsc.org Droplet-based microfluidics is a particularly powerful approach where picoliter-volume aqueous droplets, dispersed in an immiscible oil phase, serve as independent microreactors. mdpi.com Screening rates of thousands of droplets per second can be achieved. mdpi.com

For this compound, a droplet-based microfluidic platform could be used to:

Screen extracts from different Sophora species or ecotypes to identify those with the highest concentration of the compound.

Perform directed evolution of enzymes involved in the biosynthesis of this compound by encapsulating and assaying mutant libraries at a single-cell level. nih.gov

Screen the compound against a library of biological targets (e.g., enzymes, receptors) to identify potential bioactivities.

Biotechnological Production and Bioprocess Engineering for Academic Research

Plant Cell and Organ Culture Technologies for Research-Scale Production

Plant cell and organ cultures represent a powerful platform for the in vitro production of secondary metabolites. sigmaaldrich.com These techniques allow for the controlled cultivation of plant tissues under sterile conditions, offering a continuous and reliable source of compounds independent of geographical and seasonal variations. fao.org For alkaloids like those found in Sophora flavescens, the plant source of 7alpha-hydroxysophoramine, in vitro cultures can be optimized to enhance the biosynthesis and accumulation of the desired compound.

Optimization of Culture Conditions for Enhanced Alkaloid Accumulation

The productivity of plant cell and organ cultures is highly dependent on the optimization of various physical and chemical parameters of the culture environment. nih.govnih.gov Key factors that can be manipulated to enhance the accumulation of quinolizidine (B1214090) alkaloids include the composition of the nutrient medium, pH, temperature, and light.

Research on related alkaloids from Sophora species has demonstrated the importance of media components. For instance, studies on Sophora flavescens var. angustifolia have shown that the type and concentration of plant growth regulators, such as auxins and cytokinins, are critical for inducing callus and promoting growth. jst.go.jp The production of matrine (B1676216), a related alkaloid, was found to be positively correlated with the greening of the callus, suggesting a link between chloroplast formation and alkaloid biosynthesis. jst.go.jp

The table below summarizes key parameters that are typically optimized in plant cell cultures for enhanced secondary metabolite production.

| Parameter | Description | Potential Impact on Alkaloid Production |

| Nutrient Medium | Basal salts, vitamins, and carbon source (e.g., sucrose, glucose). mdpi.com | Influences primary metabolism, providing the necessary building blocks and energy for secondary metabolite synthesis. |

| Plant Growth Regulators | Auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP, Kinetin) that regulate cell division and differentiation. mdpi.com | Can direct the culture towards growth or secondary metabolite production. The ratio of auxins to cytokinins is often critical. |

| pH | The acidity or alkalinity of the culture medium. | Affects nutrient uptake and enzyme activity, thereby influencing both growth and alkaloid biosynthesis. |

| Temperature | The incubation temperature of the cultures. mdpi.com | Can impact the rate of metabolic reactions. Optimal temperatures for growth and production may differ. |

| Light | The presence, intensity, and quality of light. | Can influence differentiation and the activation of specific biosynthetic pathways, as seen with the light-induced production of matrine. jst.go.jp |

| Aeration | The supply of oxygen to the cultures, particularly in bioreactors. nih.gov | Essential for respiration and can affect the redox state of the cells, which may influence alkaloid synthesis. |

This table provides a generalized overview of optimizable parameters in plant cell culture for secondary metabolite production.

Elicitation and Precursor Feeding Strategies

To further boost the yields of this compound, elicitation and precursor feeding strategies can be employed. Elicitation involves the addition of biotic or abiotic agents to the culture medium to trigger a defense response in the plant cells, which often leads to an increase in the production of secondary metabolites. researchgate.netlabassociates.com Elicitors can include microbial extracts, polysaccharides, heavy metals, or signaling molecules like jasmonic acid. labassociates.comuwo.ca The application of elicitors has been shown to be an effective method for enhancing the production of various alkaloids in different plant cell culture systems. uwo.ca

Precursor feeding is another widely used strategy to increase the production of a target compound by supplying its biosynthetic precursors to the culture medium. labassociates.comphcogrev.com The biosynthesis of quinolizidine alkaloids begins with the amino acid L-lysine, which is converted to cadaverine (B124047) in the first committed step. nih.govfrontiersin.org Supplementing the culture medium with L-lysine or later intermediates in the pathway could potentially enhance the flux towards this compound. This approach circumvents potential feedback inhibition on earlier steps of the primary metabolic pathways and ensures a ready supply of the specific building blocks needed for alkaloid synthesis. phcogrev.com

The following table outlines common elicitors and precursors that could be investigated for enhancing this compound production.

| Strategy | Agent | Rationale for Use |

| Elicitation | Jasmonic Acid / Methyl Jasmonate | A plant stress hormone known to induce the expression of genes involved in alkaloid biosynthesis. uwo.ca |

| Yeast Extract | A biotic elicitor that can mimic a microbial attack, triggering plant defense responses and secondary metabolite production. labassociates.com | |

| Chitosan | A polysaccharide derived from chitin (B13524) that is a well-known elicitor in many plant culture systems. labassociates.com | |

| Precursor Feeding | L-Lysine | The primary amino acid precursor for the biosynthesis of all quinolizidine alkaloids. nih.govfrontiersin.org |

| Cadaverine | The product of the first committed step in quinolizidine alkaloid biosynthesis, formed by the decarboxylation of lysine (B10760008). nih.govfrontiersin.org |

This table presents potential elicitation and precursor feeding strategies for enhancing quinolizidine alkaloid production in plant cell cultures.

Microbial Fermentation and Synthetic Biology Platforms for Compound Synthesis

The advancements in synthetic biology and metabolic engineering have opened up new avenues for the production of complex plant secondary metabolites in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgnih.govrsc.org These platforms offer several advantages over plant-based systems, including rapid growth cycles, scalability, and the potential for higher product titers through extensive genetic manipulation.

Engineering Microorganisms for this compound Biosynthesis

The heterologous production of this compound in a microbial chassis requires the reconstruction of its biosynthetic pathway. This involves identifying and cloning the necessary genes from the source plant, Sophora flavescens, and expressing them in the host microorganism. mdpi.com While the complete biosynthetic pathway to this compound is not fully elucidated, key enzymatic steps for related quinolizidine alkaloids are known and can serve as a starting point. nih.govfrontiersin.org

A typical workflow for engineering a microbial host for alkaloid production includes:

Pathway Elucidation: Identifying the enzymes responsible for converting a central metabolite (e.g., L-lysine) into the final product.

Gene Discovery and Cloning: Isolating the corresponding genes from the source organism.

Heterologous Expression: Introducing the biosynthetic genes into the microbial host, often on plasmids or integrated into the genome.

Pathway Balancing and Optimization: Modulating the expression levels of the pathway genes to avoid the accumulation of toxic intermediates and maximize the flux towards the desired product. mdpi.comnih.gov

Host Engineering: Modifying the host's native metabolism to increase the supply of precursors and cofactors. nih.govfrontiersin.orgmdpi.com

The table below illustrates a hypothetical set of genes and metabolic engineering targets for producing a quinolizidine alkaloid backbone in E. coli.

| Engineering Target | Gene/Enzyme | Function | Rationale |

| Biosynthetic Pathway | Lysine Decarboxylase (LDC) | Converts L-lysine to cadaverine. nih.gov | The first committed step in the quinolizidine alkaloid pathway. |

| Copper Amine Oxidase (CAO) | Oxidizes cadaverine to 5-aminopentanal. nih.gov | A key step leading to the formation of the piperideine ring structure. | |

| Subsequent Cyclases and Tailoring Enzymes | Catalyze the formation of the tetracyclic quinolizidine skeleton and subsequent modifications (e.g., hydroxylation). | Essential for forming the core structure and the final product. | |

| Host Metabolism | Lysine Biosynthesis Genes | Increase the intracellular pool of L-lysine. | Enhance the availability of the primary precursor. |

| Lysine Degradation Genes | Knockout to prevent the diversion of lysine to other pathways. | Channel the precursor pool towards the heterologous pathway. |

This table provides a conceptual framework for the metabolic engineering of E. coli for quinolizidine alkaloid production.

Directed Evolution and Pathway Optimization in Heterologous Hosts

Once a foundational biosynthetic pathway is established in a microbial host, its efficiency can be significantly improved through directed evolution and further pathway optimization. researchgate.netfrontiersin.org Directed evolution involves generating libraries of mutant enzymes or pathways and screening for variants with improved properties, such as higher activity, altered substrate specificity, or increased stability. nih.govresearchgate.net This technique can be particularly useful for enzymes that are bottlenecks in the pathway or for creating novel enzymatic functions. nih.gov

For instance, if a specific hydroxylase responsible for the 7-alpha hydroxylation of a sophoramine (B192418) precursor is inefficient in the microbial host, directed evolution could be used to generate a more active variant. Biosensors that respond to the concentration of the target molecule or an intermediate can facilitate high-throughput screening of these mutant libraries, accelerating the evolution process. nih.gov

Refactoring of gene clusters: Re-arranging the biosynthetic genes and their regulatory elements to achieve optimal expression levels.

Dynamic pathway regulation: Using inducible promoters or biosensors to control the expression of pathway genes in response to specific cellular conditions.

Compartmentalization: Targeting enzymes to specific cellular compartments to increase local substrate concentrations and prevent interference with host metabolism.

Downstream Processing and Purification Methodologies for Research Grade Material

Following the production of this compound, whether through plant cell culture or microbial fermentation, a robust downstream processing and purification strategy is essential to obtain material of sufficient purity for academic research. youtube.com The initial steps typically involve separating the biomass from the culture medium through centrifugation or filtration. biorefine2g.eu

If the compound is produced intracellularly, cell disruption is required to release the product. youtube.com This can be achieved through mechanical methods (e.g., high-pressure homogenization, sonication) or non-mechanical methods (e.g., enzymatic lysis, chemical treatment). youtube.com

The subsequent purification process often involves a series of chromatographic steps to separate the target alkaloid from other cellular components and related alkaloids. Common techniques include:

Solvent Extraction: Utilizing the differential solubility of alkaloids in acidic water and organic solvents to achieve initial enrichment. mdpi.com

Adsorption Chromatography: Using solid adsorbents like macroporous resins to capture the alkaloids from the crude extract. google.com Elution with a gradient of solvents can then separate the compounds based on their polarity.

Ion-Exchange Chromatography: Exploiting the basic nature of alkaloids, which are typically protonated at neutral or acidic pH, to bind them to a cation-exchange resin.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used in the final polishing steps to separate this compound from structurally similar alkaloids, yielding a highly pure product.

The following table outlines a potential multi-step purification scheme for research-grade this compound.

| Purification Step | Technique | Principle of Separation | Purpose |

| 1. Initial Recovery | Centrifugation / Filtration | Separation of biomass from the culture supernatant. | To obtain a cell-free extract or cell paste. |

| 2. Extraction | Microwave-Assisted or Ultrasonic-Assisted Extraction | Enhanced extraction of alkaloids from biomass using solvents. mdpi.comopenrepository.com | To create a crude alkaloid extract. |

| 3. Primary Purification | Macroporous Resin Adsorption | Differential adsorption of compounds based on polarity. google.com | To remove highly polar or non-polar impurities and concentrate the alkaloids. |

| 4. Intermediate Purification | Ion-Exchange Chromatography | Separation based on charge. | To separate alkaloids from non-basic compounds. |

| 5. Final Polishing | Preparative RP-HPLC | High-resolution separation based on hydrophobicity. | To isolate this compound to a high degree of purity. |

This table presents a logical workflow for the purification of this compound from a biotechnological production system.

Future Research Directions and Emerging Paradigms

Unraveling Complete Biosynthetic Pathways and Regulatory Networks

A fundamental challenge in the study of 7alpha-Hydroxysophoramine and its parent compounds, such as sophoramine (B192418) and matrine (B1676216), is the incomplete understanding of their biosynthesis. mdpi.comrsc.org These matrine-type quinolizidine (B1214090) alkaloids are derived from L-lysine, with the initial step catalyzed by lysine (B10760008) decarboxylase (LDC) to produce cadaverine (B124047). rsc.orgnih.govoup.com However, the subsequent enzymatic steps leading to the complex tetracyclic core structure remain largely unelucidated. rsc.orgnih.govjst.go.jp

Future research will need to focus on identifying and characterizing the full suite of enzymes and genes involved in this pathway. jst.go.jp Techniques such as transcriptome analysis of different plant tissues, like in Sophora flavescens, can help pinpoint candidate genes that show co-expression with known pathway genes like LDC. mdpi.comjst.go.jp Integrated transcriptomic and metabolomic analyses are powerful tools to correlate gene expression with the accumulation of specific alkaloids, thereby identifying key regulatory genes. mdpi.comdntb.gov.ua Understanding these regulatory networks, including the role of transcription factors, is crucial for any future efforts in metabolic engineering to enhance the production of these valuable compounds. mdpi.com

Deepening Mechanistic Understanding of Cellular Interactions

While matrine-type alkaloids are known to possess a wide array of pharmacological effects, including anti-inflammatory, antiviral, and antitumor activities, the precise molecular mechanisms and cellular targets of many, including this compound, are not fully understood. nih.govmdpi.commdpi.comtandfonline.com Future investigations must move beyond broad phenotypic observations to a more granular, mechanistic understanding of how these alkaloids interact with cellular components.

This will involve identifying specific protein targets and elucidating the downstream signaling pathways that are modulated. mdpi.comrsc.org For instance, studies on related compounds like matrine have shown interactions with pathways such as NF-κB and PI3K/AKT, which are critical in cancer and inflammation. tandfonline.comamegroups.org Advanced techniques are needed to map the complete interactome of these alkaloids within the cell. pitt.edu Understanding these part-part interactions at a molecular level will be essential for explaining their biological effects and for the rational design of more potent and specific derivatives. pitt.edunih.gov

Development of Advanced In Vitro and Ex Vivo Research Models

To accurately study the complex cellular and physiological effects of this compound, more sophisticated research models are required. Traditional 2D cell culture systems often fail to replicate the intricate microenvironment of tissues. Future research should prioritize the development and use of advanced in vitro and ex vivo models.

These models include three-dimensional (3D) organoids and tissue-on-a-chip systems, which can more faithfully mimic the architecture and cellular heterogeneity of human tissues. Such platforms would allow for more predictive screening of the efficacy and potential toxicity of these alkaloids. Furthermore, the development of reliable and efficient genetic transformation protocols, such as virus-induced gene silencing (VIGS), for alkaloid-producing plants is crucial for in vivo functional genomics studies to validate the roles of biosynthetic genes. nih.gov

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic, systems-level understanding of this compound and related alkaloids. wiley.comnih.gov Integrating these multi-omics datasets can reveal complex relationships between genes, proteins, metabolites, and their resulting phenotypes. mdpi.comwiley.comresearchgate.net

For example, combining transcriptome and metabolome data from Sophora species under different conditions can illuminate the regulation of alkaloid biosynthesis and identify novel pathway intermediates and final products. mdpi.comdntb.gov.uawiley.com This integrated approach is instrumental in building comprehensive metabolic models that can predict how genetic or environmental perturbations affect alkaloid production. wiley.comresearchgate.net Such a systems biology perspective is essential for moving beyond a single-gene or single-pathway focus to appreciate the broader biological context in which these compounds operate.

Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product discovery and development. cas.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. mdpi.comresearchgate.net In the context of this compound, AI and ML can be applied in several critical areas.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like deep neural networks, can predict the biological activity of novel alkaloid derivatives based on their chemical structures. cas.orgmdpi.commdpi.comresearchgate.net This accelerates the identification of promising drug candidates and reduces the need for extensive initial screening. nih.govscispace.com AI can also be used to predict the targets of natural products, a significant challenge for compounds discovered without a known mechanism of action. cas.org By training models on known drug-target interactions, it's possible to generate hypotheses about the cellular partners of novel alkaloids, guiding experimental validation. scispace.comnih.gov

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying 7alpha-Hydroxysophoramine in biological matrices, and how should researchers validate these methods?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or ELISA-based assays for quantification. Validate methods by assessing linearity, sensitivity (limit of detection), and precision (intra- and inter-day variability). Include spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to confirm accuracy. Cross-validate results with mass spectrometry for confirmation .

- Experimental Design Tip : Pilot studies should test multiple extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to optimize recovery rates .

Q. How should researchers design initial experiments to assess the stability of this compound under varying physiological conditions?

- Methodological Answer : Conduct stability studies under simulated physiological pH (e.g., 1.2–7.4), temperature (37°C), and enzymatic conditions (e.g., liver microsomes). Use kinetic modeling to determine degradation half-lives. Include controls with inert buffers to isolate pH-specific effects .

- Data Analysis : Compare degradation curves using non-linear regression models (e.g., first-order kinetics) and report confidence intervals for half-life estimates .

Q. What are the best practices for conducting a literature review on this compound to identify knowledge gaps?

- Methodological Answer : Systematically search PubMed, Scopus, and Web of Science using Boolean operators (e.g., "this compound AND metabolism NOT industrial"). Prioritize primary literature and use citation-tracking tools (e.g., Connected Papers) to map seminal studies. Critically evaluate conflicting results by comparing experimental conditions (e.g., dose ranges, model systems) .

- Avoid Pitfalls : Exclude non-peer-reviewed sources and studies lacking methodological transparency .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Perform meta-analyses to aggregate data, stratifying by study design (e.g., in vitro vs. in vivo) and biological models. Assess batch-to-batch compound variability by requesting certificates of analysis (COA) from suppliers. Replicate key experiments under standardized conditions (e.g., ISO guidelines) to isolate confounding variables .

- Critical Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up studies .

Q. How can researchers investigate the molecular targets of this compound using orphan nuclear receptor screening frameworks?

- Methodological Answer : Employ ligand-binding assays (e.g., fluorescence polarization) with recombinant nuclear receptors (e.g., FXR, PXR). Use coactivator recruitment assays (e.g., SRC-1 peptide interaction) to confirm agonism/antagonism. Validate findings in gene knockout models to establish receptor specificity .

- Experimental Optimization : Include isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry .

Q. What advanced techniques are suitable for studying synergistic effects between this compound and other bioactive compounds?

- Methodological Answer : Use combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate combination indices (CI). Pair with transcriptomic profiling (RNA-seq) to identify co-regulated pathways. Validate synergies in 3D organoid models to approximate physiological complexity .

- Data Interpretation : Apply Bliss independence or Loewe additivity models to distinguish synergistic vs. additive effects .

Methodological Resources

- Data Reproducibility : Follow protocols from primary literature and document deviations meticulously .

- Safety Compliance : Refer to OSHA HCS standards for handling hazardous intermediates (e.g., PPE requirements, fume hood protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息